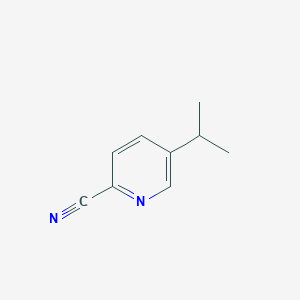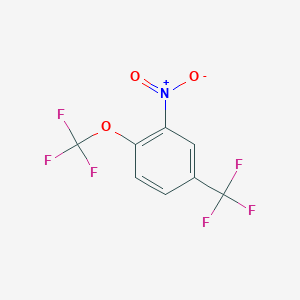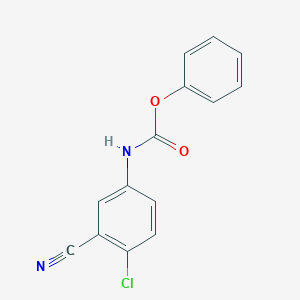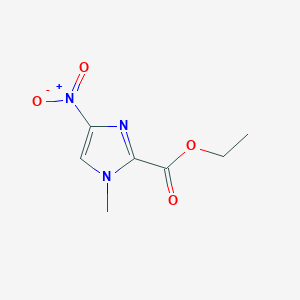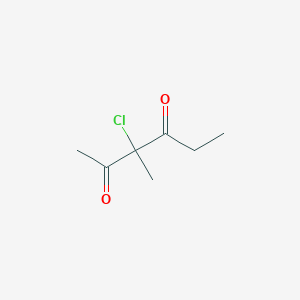
3-Chloro-3-methylhexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-methylhexane-2,4-dione, also known as chloralose, is a chemical compound that belongs to the class of organochlorine compounds. It is a white crystalline solid that is commonly used as a sedative and hypnotic agent in veterinary medicine. Chloralose is also used in scientific research to study the mechanisms of action of sedatives and anesthetics.
Mecanismo De Acción
The exact mechanism of action of 3-Chloro-3-methylhexane-2,4-dione is not fully understood. It is thought to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This results in a decrease in neuronal activity and a state of sedation and hypnosis.
Efectos Bioquímicos Y Fisiológicos
Chloralose has been shown to produce a number of biochemical and physiological effects in animals. It has been shown to decrease heart rate and blood pressure, as well as to induce a state of hypothermia. It has also been shown to affect glucose metabolism and to alter the levels of various hormones in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chloralose has several advantages as a sedative agent for laboratory experiments. It produces a state of sedation and hypnosis that is reversible and does not cause respiratory depression or cardiovascular instability. It also has a relatively long duration of action, allowing for extended experimental procedures. However, 3-Chloro-3-methylhexane-2,4-dione is not without its limitations. It has been shown to produce seizures and convulsions in some animals, and its effects can be variable depending on the species and strain of animal used.
Direcciones Futuras
There are several future directions for research involving 3-Chloro-3-methylhexane-2,4-dione. One area of interest is the development of new sedative agents that have fewer side effects and are more selective in their actions. Another area of interest is the study of the neural circuits and pathways that regulate sleep and wakefulness, with the goal of developing new treatments for sleep disorders and other neurological conditions. Finally, there is a need for further research into the safety and efficacy of 3-Chloro-3-methylhexane-2,4-dione, particularly in terms of its effects on different animal species and strains.
Métodos De Síntesis
Chloralose is synthesized by the reaction of chloral hydrate with acetaldehyde in the presence of sulfuric acid. The reaction proceeds through a series of intermediate steps, resulting in the formation of 3-Chloro-3-methylhexane-2,4-dione.
Aplicaciones Científicas De Investigación
Chloralose is widely used in scientific research to study the mechanisms of action of sedatives and anesthetics. It has been shown to produce a state of sedation and hypnosis in animals, making it a useful tool for studying the neural circuits and pathways that regulate sleep and wakefulness.
Propiedades
Número CAS |
105949-90-4 |
|---|---|
Nombre del producto |
3-Chloro-3-methylhexane-2,4-dione |
Fórmula molecular |
C7H11ClO2 |
Peso molecular |
162.61 g/mol |
Nombre IUPAC |
3-chloro-3-methylhexane-2,4-dione |
InChI |
InChI=1S/C7H11ClO2/c1-4-6(10)7(3,8)5(2)9/h4H2,1-3H3 |
Clave InChI |
ITBVGGKWVCHDNY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C)(C(=O)C)Cl |
SMILES canónico |
CCC(=O)C(C)(C(=O)C)Cl |
Sinónimos |
2,4-Hexanedione, 3-chloro-3-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



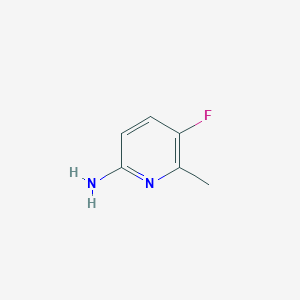
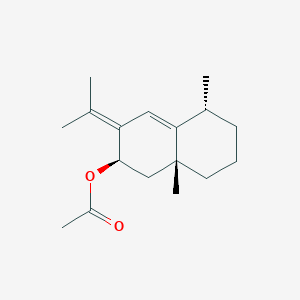
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
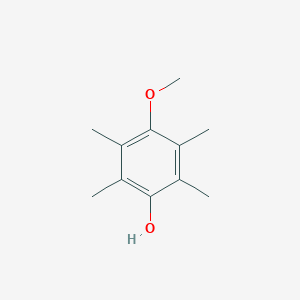
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)
![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)

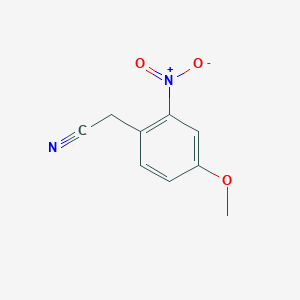
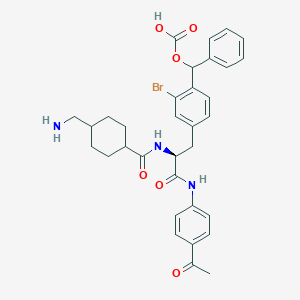
![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)
